molecular formula C7H15O3P B2776051 Ethyl methyl(3-oxobutyl)phosphinate CAS No. 73870-64-1

Ethyl methyl(3-oxobutyl)phosphinate

Cat. No.: B2776051
CAS No.: 73870-64-1
M. Wt: 178.168
InChI Key: GAGXLACYLGNPEZ-UHFFFAOYSA-N
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Description

Ethyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound with the molecular formula C7H15O3P. It is characterized by the presence of a phosphinate group attached to an ethyl and a methyl group, along with a 3-oxobutyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl(3-oxobutyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with 3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphinate ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl methyl(3-oxobutyl)phosphinate exerts its effects involves the interaction of the phosphinate group with target molecules. The phosphinate group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: Ethyl methyl(3-oxobutyl)phosphinate is unique due to the presence of both ethyl and methyl groups along with the 3-oxobutyl substituent. This combination of groups provides the compound with distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

4-[ethoxy(methyl)phosphoryl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-4-10-11(3,9)6-5-7(2)8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGXLACYLGNPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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